molecular formula C22H23BO2 B12503997 4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B12503997
M. Wt: 330.2 g/mol
InChI Key: JROQUDBWALDWTB-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a phenylnaphthalene moiety. Its chemical properties make it a valuable reagent in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 6-bromonaphthalen-2-ol with a boron-containing reagent under controlled conditions. For example, one method involves stirring 6-bromonaphthalen-2-ol with a boron reagent at low temperatures, followed by the addition of a solvent such as DMF and further stirring at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids.

    Reduction: It can be reduced to form boron-containing alcohols.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include boronic acids, boron-containing alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound is explored for its potential in biological labeling and imaging due to its boron content.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: The compound is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of its boron atom with various molecular targets. In organic synthesis, the boron atom facilitates the formation of carbon-boron bonds through nucleophilic addition and substitution reactions. In biological applications, the boron atom can interact with cellular components, making it useful for imaging and therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in its boron content but lacks the naphthalene moiety.

    Naphthylboronic Acid: Contains the naphthalene structure but differs in the substitution pattern.

    Tetramethyl-1,3,2-dioxaborolane: Similar dioxaborolane ring but lacks the phenylnaphthalene group.

Uniqueness

4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane is unique due to its combination of a dioxaborolane ring and a phenylnaphthalene moiety, which imparts distinct chemical properties and reactivity. This makes it a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C22H23BO2

Molecular Weight

330.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)20-13-12-18-14-17(10-11-19(18)15-20)16-8-6-5-7-9-16/h5-15H,1-4H3

InChI Key

JROQUDBWALDWTB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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